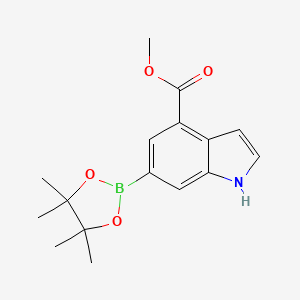![molecular formula C16H17FN2O4S2 B2759252 Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 439932-69-1](/img/structure/B2759252.png)
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H17FN4OS2 . It is related to a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring, a sulfonyl group, and a piperazine ring with a fluorophenyl substituent . The crystal structure parameters are: a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å .Aplicaciones Científicas De Investigación
Antiandrogen Activity
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate and related compounds have been studied for their potential in antiandrogen activity. Specifically, certain derivatives have been identified as potent antiandrogens, showing promise in the treatment of androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).
Antibacterial Activities
A variety of derivatives, including those containing the 4-(4-fluorophenyl)piperazin-1-yl sulfonyl group, have been synthesized and evaluated for their antibacterial properties. Certain derivatives have demonstrated effective antibacterial activities, indicating potential for use in combating bacterial infections (Wu Qi, 2014).
Molecular Structure Analysis
Studies on the molecular structure of compounds with the 4-fluorophenyl)piperazin-1-yl component have provided insights into their conformation and potential interactions in biological systems. For instance, analysis of flunarizinium isonicotinate, a related compound, has contributed to understanding molecular interactions and hydrogen bonding patterns (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).
Hydrogen Bonding and Proton-Transfer Compounds
Investigations into the hydrogen bonding in proton-transfer compounds involving similar structures have been conducted. This research has implications for understanding the chemical behavior and potential applications of these compounds in various fields (Smith, Wermuth, & Sagatys, 2011).
Luminescent and Magnetic Properties
Research into lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters, which include similar structural components, has revealed interesting luminescent and magnetic properties. These findings have potential applications in materials science and electronics (Du, Xu, & Mao, 2006).
Antiviral and Antimicrobial Activities
New derivatives of piperazine, including those with the 4-fluorophenyl group, have been synthesized and tested for their antiviral and antimicrobial activities. Some of these compounds have shown promise in inhibiting the growth of various pathogens, highlighting their potential in medical applications (Reddy et al., 2013).
Herbicidal and Plant Growth Regulatory Properties
Studies have also explored the potential of similar compounds in agriculture, particularly as herbicides and plant growth regulators. The incorporation of the piperazine ring and aryl(thio)carbamoyl groups has been a focus, with some compounds showing high efficacy in controlling weed growth and influencing plant development (Stoilkova, Yonova, & Ananieva, 2014).
Direcciones Futuras
The future directions for the study of “Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The specific pathways and downstream effects would depend on the specific targets involved.
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds, such as indole derivatives, are known to have a variety of effects at the molecular and cellular level . These effects can include changes in cellular function, inhibition of specific enzymes, and modulation of receptor activity.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-4-2-12(17)3-5-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACNBBXJDVJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

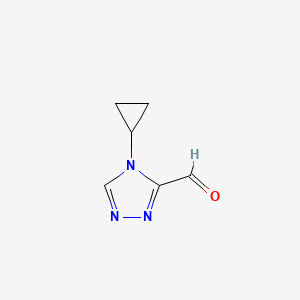
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)
![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)
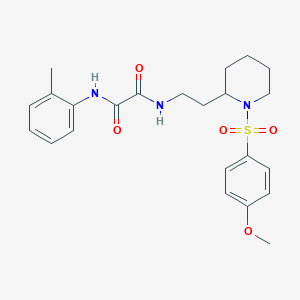
![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)
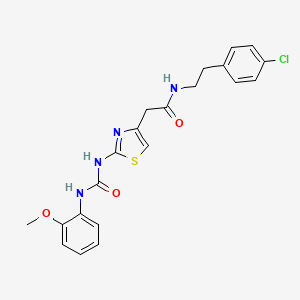
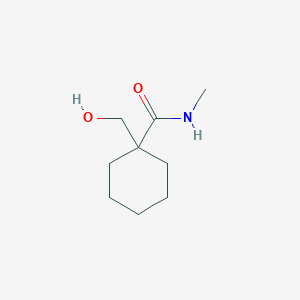
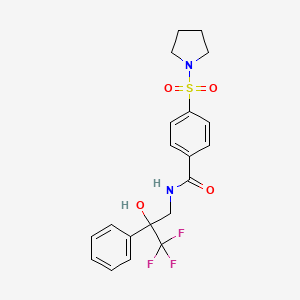
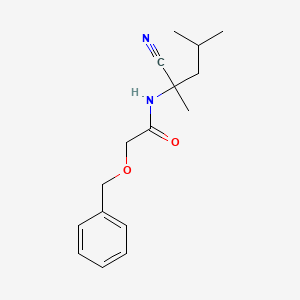
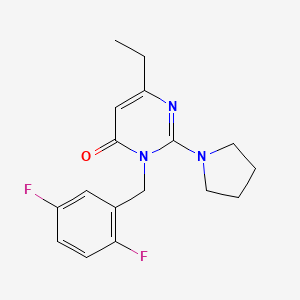
![N,N-diethyl-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2759189.png)
![N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2759190.png)
